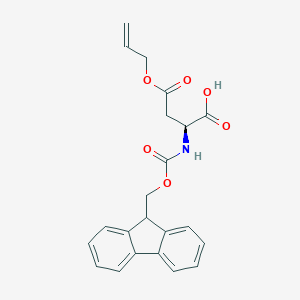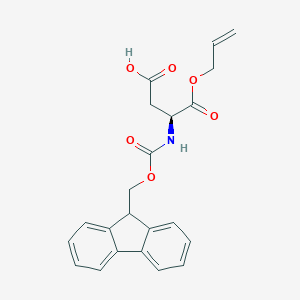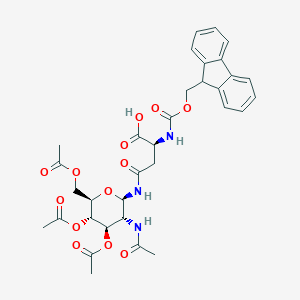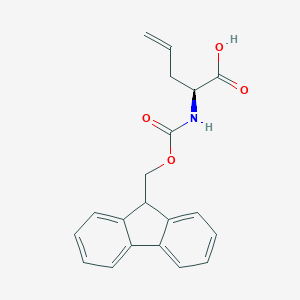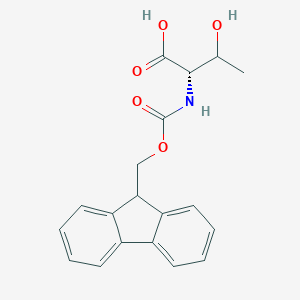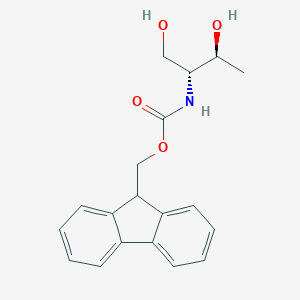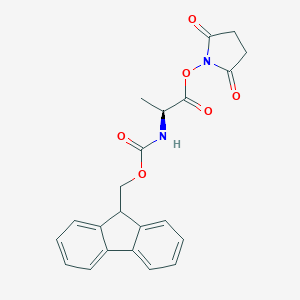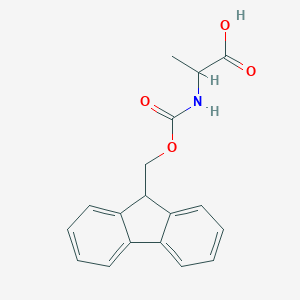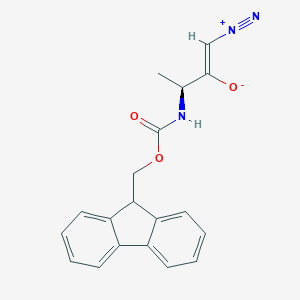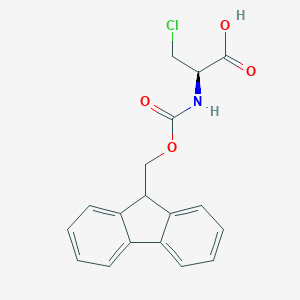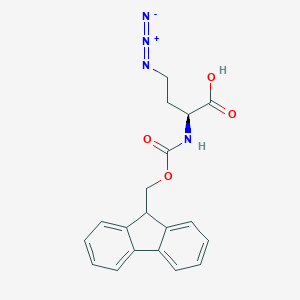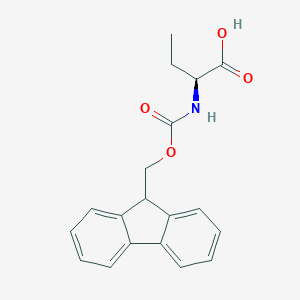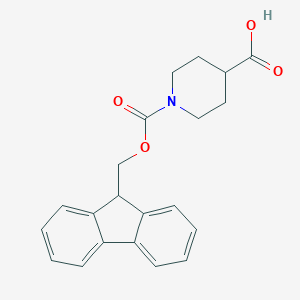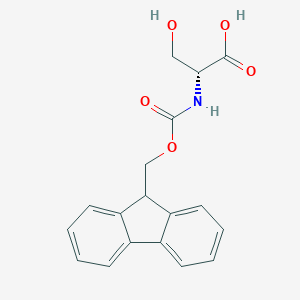
Fmoc-D-Ser-OH
Übersicht
Beschreibung
Fmoc-D-Ser-OH: , also known as 9-fluorenylmethyloxycarbonyl-D-serine, is a derivative of the amino acid D-serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and elongation of the peptide chain.
Wirkmechanismus
Target of Action
Fmoc-D-Ser-OH, also known as N-α-Fmoc-D-serine, is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides, particularly in Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The fluorenylmethoxycarbonyl protecting group (Fmoc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It serves as a temporary protecting group for the amine at the N-terminus in SPPS . , ensuring the integrity of the peptide chain during synthesis.
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptide chains . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, storage conditions can impact the stability of this compound. It is recommended to be stored at temperatures between 2-8°C .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Ser-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino terminus during peptide synthesis, preventing unwanted side reactions . This allows for the precise assembly of amino acids in a specific sequence to form the desired peptide. The enzymes and proteins that this compound interacts with are largely those involved in peptide synthesis, including peptidyl transferases and aminoacyl-tRNA synthetases .
Cellular Effects
In terms of cellular effects, this compound primarily influences the process of protein synthesis. By protecting the amino terminus during peptide synthesis, it ensures the correct assembly of amino acids, thereby influencing the function of the resulting protein . This can have wide-ranging effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is centered around its role as a protective group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is exploited in SPPS, where the Fmoc group is removed by a solution of piperidine in N,N-dimethylformamide (DMF), allowing the next amino acid to be added to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is stable under the acidic conditions used for peptide chain elongation but can be selectively removed under basic conditions . This allows for the stepwise assembly of the peptide chain over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as peptidyl transferases and aminoacyl-tRNA synthetases . The removal of the Fmoc group is a key step in this pathway, allowing for the addition of the next amino acid in the sequence.
Transport and Distribution
In the context of peptide synthesis, this compound is typically bound to a solid support, which allows for easy separation of the growing peptide chain from the reaction solution . The distribution of this compound within cells and tissues is not typically relevant, as it is primarily used in vitro.
Subcellular Localization
As this compound is primarily used in vitro for peptide synthesis, its subcellular localization is not typically relevant. The peptides synthesized using this compound can have diverse subcellular localizations, depending on their sequence and the presence of any targeting signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling necessary for peptide chain elongation.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, forming dibenzofulvene as a byproduct.
Coupling Reactions: The free amino group of D-serine can participate in peptide bond formation with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) are used to activate carboxyl groups for peptide bond formation.
Major Products:
Peptides: The primary products are peptides with sequences incorporating D-serine residues.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-D-Ser-OH is a standard building block in the synthesis of peptides, allowing for the incorporation of D-serine residues.
Biology and Medicine:
Protein Engineering: Used in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: Peptides containing D-serine are investigated for their therapeutic potential in various diseases.
Industry:
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Ser-OH: The L-enantiomer of serine, used similarly in peptide synthesis.
Fmoc-D-Thr-OH: A derivative of D-threonine, another amino acid used in peptide synthesis.
Uniqueness:
By understanding the properties and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350933 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116861-26-8 | |
| Record name | Fmoc-D-Ser-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


